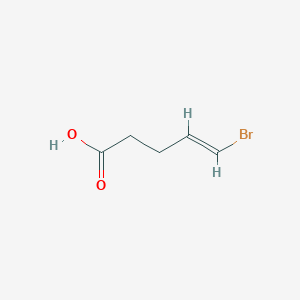
4-tert-butyl-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N,N-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a sulfonamide derivative, which is a class of compounds that have shown promising results in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N,N-dimethylbenzenesulfonamide involves the inhibition of enzymes that are essential for the survival of bacterial and fungal cells. These enzymes are involved in the biosynthesis of essential cellular components such as peptidoglycan and nucleic acids. By inhibiting these enzymes, 4-tert-butyl-N,N-dimethylbenzenesulfonamide disrupts the normal functioning of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N,N-dimethylbenzenesulfonamide has minimal toxicity towards mammalian cells, making it a promising candidate for the development of new antibiotics and antifungal agents. However, further studies are required to determine the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-tert-butyl-N,N-dimethylbenzenesulfonamide in lab experiments include its high yield and purity, as well as its potent antibacterial and antifungal properties. However, the limitations of using this compound include its potential toxicity towards mammalian cells, as well as the need for further studies to determine its long-term effects on human health.
Direcciones Futuras
There are several future directions for the research and development of 4-tert-butyl-N,N-dimethylbenzenesulfonamide. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another direction is the investigation of its potential applications in the field of materials science, where sulfonamide derivatives have shown promising results in the development of new materials with unique properties. Additionally, further studies are required to determine the long-term effects of this compound on human health, as well as its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N,N-dimethylbenzenesulfonamide can be achieved through various methods. One of the most commonly used methods involves the reaction of tert-butylamine with dimethylsulfamoyl chloride in the presence of a base. This reaction results in the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
4-tert-butyl-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of pharmaceuticals. Studies have shown that sulfonamide derivatives, including 4-tert-butyl-N,N-dimethylbenzenesulfonamide, have potent antibacterial and antifungal properties. These compounds have been shown to inhibit the growth of various bacterial and fungal strains, making them potential candidates for the development of new antibiotics and antifungal agents.
Propiedades
IUPAC Name |
4-tert-butyl-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)10-6-8-11(9-7-10)16(14,15)13(4)5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMKKYOKRVVYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N,N-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

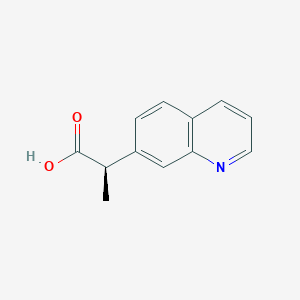
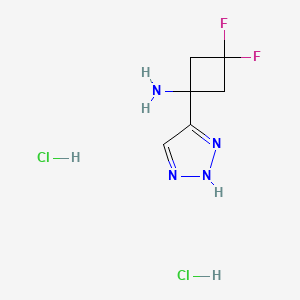
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2667563.png)
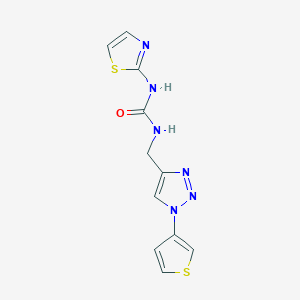
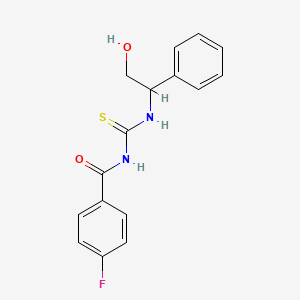
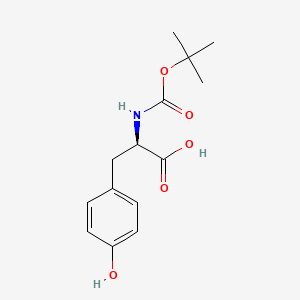
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2667571.png)
![2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2667572.png)

![5-{[(4-methylphenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2667575.png)

